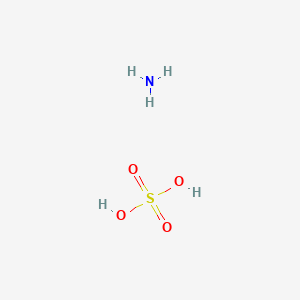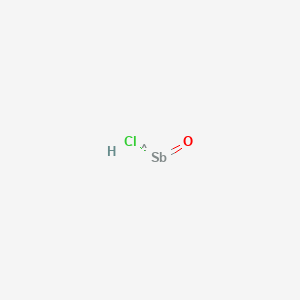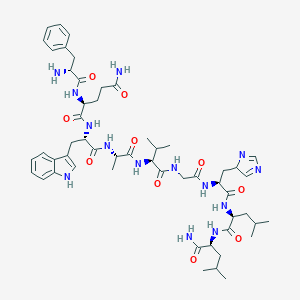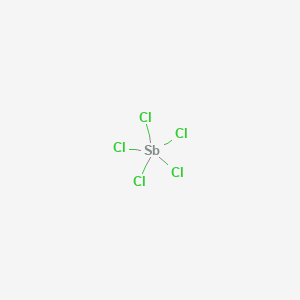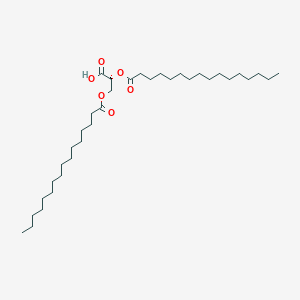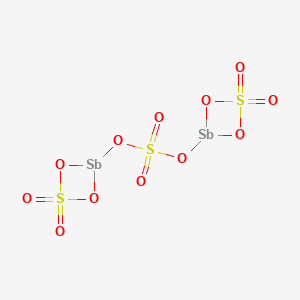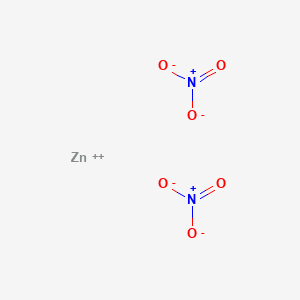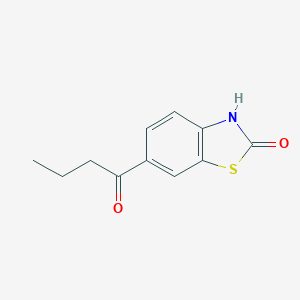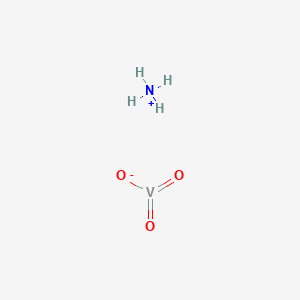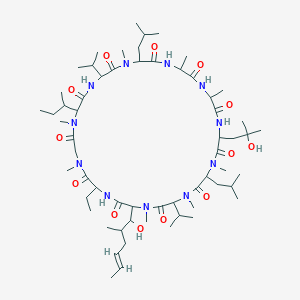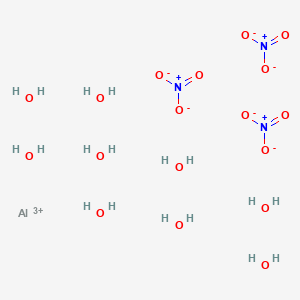
Nitrato de aluminio nonahidratado
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum nitrate nonahydrate is a white, crystalline solid that is highly soluble in water, ethanol, and acetone. Its chemical formula is Al(NO₃)₃·9H₂O, and it has a molar mass of approximately 375.13 g/mol. This compound is commonly used in various industrial and scientific applications due to its strong oxidizing properties and versatility .
Synthetic Routes and Reaction Conditions:
-
Laboratory Preparation: Aluminum nitrate nonahydrate can be synthesized by reacting aluminum or aluminum hydroxide with dilute nitric acid. The reaction is as follows: [ \text{Al} + 6\text{HNO}_3 \rightarrow \text{Al(NO}_3\text{)}_3 + 3\text{H}_2\text{O} ] Alternatively, aluminum nitrate can be prepared by reacting aluminum sulfate with barium nitrate, resulting in the precipitation of barium sulfate and leaving aluminum nitrate in solution .
-
Industrial Production: Industrially, aluminum nitrate is produced by treating aluminum, aluminum hydroxide, aluminum oxide, or aluminous minerals with nitric acid. The nitrate is then crystallized from the solution .
Types of Reactions:
Thermal Decomposition: Aluminum nitrate nonahydrate decomposes upon heating, releasing nitric acid, water, dinitrogen trioxide, and oxygen gas, and forming aluminum oxide
Oxidation and Reduction: As a strong oxidizing agent, aluminum nitrate nonahydrate can participate in various redox reactions.
Common Reagents and Conditions:
Reagents: Nitric acid, aluminum hydroxide, barium nitrate.
Conditions: Reactions typically occur at elevated temperatures and may require specific catalysts or solvents.
Major Products:
Aplicaciones Científicas De Investigación
Aluminum nitrate nonahydrate has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst in various organic synthesis reactions, such as the Mannich reaction, electrophilic substitution reactions, and the Biginelli reaction
Biology and Medicine: Employed in the preparation of insulating papers, transformer core laminates, and cathode-ray tube heating elements
Industry: Utilized in the tanning of leather, as a corrosion inhibitor, and in the extraction of uranium It is also used in the petrochemical industry as a catalyst to improve process efficiency.
Análisis Bioquímico
Biochemical Properties
It is known that it can react with water and other substances, leading to various chemical reactions
Cellular Effects
It is known that aluminum compounds can interact with cellular processes
Molecular Mechanism
It is known to be involved in various chemical reactions due to its strong oxidizing properties
Temporal Effects in Laboratory Settings
It is known that the reactivity of aluminum trihydrate toward nitric acid was studied as a function of water of crystallization, concentration of nitric acid, pressure, reaction time, surface area and aging
Dosage Effects in Animal Models
The effects of Aluminum nitrate nonahydrate vary with different dosages in animal models
Mecanismo De Acción
The mechanism of action of aluminum nitrate nonahydrate primarily involves its strong oxidizing properties. It can facilitate the transfer of oxygen atoms to other substances, thereby promoting oxidation reactions. In thermal decomposition, the compound undergoes a series of endothermic reactions, leading to the formation of aluminum oxide and the release of various gases .
Comparación Con Compuestos Similares
- Aluminum chloride (AlCl₃)
- Aluminum sulfate (Al₂(SO₄)₃)
- Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
- Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)
Comparison:
- Oxidizing Properties: Aluminum nitrate nonahydrate is a stronger oxidizing agent compared to aluminum chloride and aluminum sulfate, making it more suitable for certain industrial applications .
- Solubility: It is highly soluble in water, ethanol, and acetone, similar to other nitrates like iron(III) nitrate nonahydrate and calcium nitrate tetrahydrate .
- Applications: While aluminum chloride and aluminum sulfate are commonly used in water treatment and as coagulants, aluminum nitrate nonahydrate’s strong oxidizing properties make it more suitable for use in nitration reactions and as a catalyst in organic synthesis .
Propiedades
Número CAS |
7784-27-2 |
|---|---|
Fórmula molecular |
AlH3NO4 |
Peso molecular |
108.010 g/mol |
Nombre IUPAC |
aluminum;trinitrate;nonahydrate |
InChI |
InChI=1S/Al.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |
Clave InChI |
BGFVXYDPTDQNQA-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.O.O.O.[Al+3] |
SMILES canónico |
[N+](=O)(O)[O-].O.[Al] |
Key on ui other cas no. |
7784-27-2 |
Números CAS relacionados |
13473-90-0 (Parent) |
Sinónimos |
AIN309 aluminum nitrate aluminum nitrate nonahydrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-ethyl-dimethylazanium;platinum(2+);tetrachloride](/img/structure/B147853.png)
![2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B147855.png)
